2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

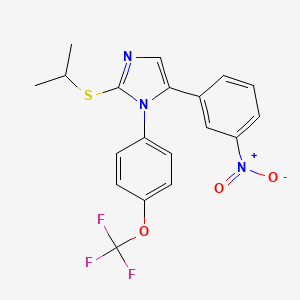

2-(Isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

- Position 1: A 4-(trifluoromethoxy)phenyl group, which confers electron-withdrawing properties and metabolic stability due to the trifluoromethoxy moiety.

This compound’s structure aligns with pharmacophores commonly explored in medicinal chemistry for targeting enzymes or receptors requiring aromatic and hydrophobic interactions, such as kinase inhibitors or tubulin-binding agents .

Properties

IUPAC Name |

5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3S/c1-12(2)29-18-23-11-17(13-4-3-5-15(10-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDDJNIAOLZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multiple steps. The initial step often requires the preparation of an imidazole ring, followed by the incorporation of isopropylthio, nitrophenyl, and trifluoromethoxy phenyl groups through a series of substitutions and coupling reactions under controlled conditions.

Industrial Production Methods: Industrial-scale production of this compound might employ advanced techniques such as continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst choice, are critical in these processes.

Chemical Reactions Analysis

Key Reaction Data

Critical Analysis of Reaction Pathways

-

Regioselectivity : The use of NBS ensures preferential substitution at position 2 of the imidazole ring .

-

Functional Group Compatibility : The nitro and trifluoromethoxy groups remain stable under the reaction conditions .

-

Green Chemistry : Solvent-free cyclocondensation reduces waste and aligns with sustainable practices .

Challenges and Optimization

-

Steric Hindrance : Bulky substituents (e.g., trifluoromethoxy) may slow alkylation; elevated temperatures mitigate this .

-

Purification : Recrystallization from ethanol (96%) is effective for isolating the final product .

Spectroscopic Validation

Scientific Research Applications

2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has applications in:

Chemistry: As a building block for more complex molecules and in studying reaction mechanisms.

Medicine: Research into its potential pharmacological effects, including anti-inflammatory and anti-cancer properties.

Industry: Used in the development of specialized polymers and advanced materials.

Mechanism of Action

The effects of 2-(isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole depend on its interaction with molecular targets, which may include enzymes or receptors within biological systems. The compound’s trifluoromethoxy group can enhance its binding affinity, influencing the pathways it modulates and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural features, physicochemical properties, and synthetic methodologies of analogous imidazole derivatives (data derived from referenced evidence):

Notes:

- *Molecular weight calculated based on formula C₂₁H₁₈F₃N₃O₃S.

- Key Trends: Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃O) at position 5 enhance electrophilicity and binding to targets like tubulin . Thioether variations (-S-iPr vs. -S-allyl) modulate lipophilicity (logP) and steric effects, impacting membrane permeability . Fluorinated aryl groups improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Research Findings and Pharmacological Implications

Tubulin Polymerization Inhibition

Compounds with 4-(trifluoromethoxy)phenyl and polyhalogenated aryl groups (e.g., 4-Chloro-1-(4-(CF₃O)Ph)-5-(2,3,6-F₃Ph)-1H-imidazole) demonstrate potent tubulin inhibition (IC₅₀ < 1 µM) by disrupting colchicine binding sites. The target compound’s 3-nitrophenyl group may similarly enhance π-stacking with tubulin’s hydrophobic pockets .

Antimicrobial Activity

Imidazoles with nitro groups (e.g., 5-(3-Nitrophenyl) analogs) exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 8–16 µg/mL), attributed to nitro group redox activity .

Biological Activity

2-(Isopropylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a novel compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes an imidazole ring substituted with an isopropylthio group, a nitrophenyl group, and a trifluoromethoxyphenyl group. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Imidazole derivatives have been widely studied for their pharmacological potential. The specific compound exhibits a range of biological activities:

- Antimicrobial Activity : Imidazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that similar compounds demonstrate significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds containing imidazole rings have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-1β, suggesting potential use in treating inflammatory diseases .

- Antitumor Properties : Research indicates that imidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : Similar imidazole compounds have been shown to inhibit enzymes such as lipoxygenase (LOX), which plays a role in the inflammatory response. For instance, compounds with structural similarities exhibited IC50 values indicating effective inhibition of LOX activity .

- Targeting Specific Pathways : The compound may also interact with specific metabolic pathways in pathogens or cancer cells, disrupting their growth and proliferation. For example, targeting the MEP pathway has shown promise in antimalarial drug design .

Case Studies and Research Findings

A review of recent literature highlights several studies focused on the biological activity of imidazole derivatives:

-

Antimicrobial Testing :

Compound Zone of Inhibition (mm) 5a 15 5b 11 5c 20 Streptomycin 28 - Anti-inflammatory Studies :

- Antitumor Activity :

Q & A

Q. What synthetic strategies are commonly employed for constructing the imidazole core with nitro and trifluoromethoxy substituents?

The imidazole core is typically synthesized via cyclocondensation reactions. For example, nitro-substituted imidazoles can be prepared by reacting nitro-substituted anilines with α-bromoketones under basic conditions, followed by sulfurization with isopropylthiol to introduce the thioether group . The trifluoromethoxy phenyl group is often introduced via Suzuki-Miyaura coupling using a pre-functionalized aryl boronic acid or via nucleophilic aromatic substitution with a trifluoromethoxy precursor . Key steps include optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and electronic environments. For instance, the 3-nitrophenyl group exhibits distinct aromatic proton splitting patterns (δ 7.5–8.5 ppm) .

- Elemental analysis (C, H, N, S) to verify stoichiometry. Discrepancies >0.3% indicate impurities .

- HPLC-MS to assess purity (>95%) and detect byproducts from incomplete coupling or oxidation .

Q. What preliminary assays are recommended for evaluating biological activity?

Given the structural similarity to TGR5 agonists (e.g., imidazole-based compounds in ), start with:

- In vitro receptor binding assays using TGR5-transfected HEK293 cells and cAMP measurement.

- Cytotoxicity screening (e.g., MTT assay) in hepatic or intestinal cell lines due to the compound’s potential metabolic interactions .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazole ring be achieved to optimize bioactivity?

Regioselective C–H activation is critical. For example, Pd-catalyzed C–H arylation at the 5-position of imidazole (as in ) enables introduction of electron-withdrawing groups (e.g., nitro) to enhance electrophilicity. Use directing groups (e.g., pyridyl) or ligand-controlled catalysis (e.g., BrettPhos) to direct coupling to specific sites . Computational modeling (DFT) can predict reactive sites and guide experimental design .

Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Re-examine solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can shift proton signals.

- Validate computational models : Compare DFT-predicted chemical shifts (using Gaussian or ORCA) with experimental data, adjusting for solvation and tautomerism .

- Perform 2D NMR (COSY, NOESY) to resolve overlapping peaks and confirm spatial relationships between substituents .

Q. What strategies mitigate metabolic instability in imidazole derivatives during preclinical studies?

- Isosteric replacement : Substitute the isopropylthio group with a metabolically stable trifluoromethylthio (-SCF₃) group .

- Prodrug design : Mask the nitro group as a protected amine (e.g., Boc or acetyl) to reduce hepatic clearance .

- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide structural modifications .

Q. How do substituent electronic effects influence the compound’s photophysical properties?

The electron-withdrawing nitro and trifluoromethoxy groups red-shift UV-Vis absorption due to enhanced conjugation. Characterize via:

- UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. ethanol) to assess π→π* transitions .

- Fluorescence quenching studies to evaluate interactions with biological targets (e.g., serum albumin) .

Methodological Notes

- Synthetic Optimization : For scale-up, replace column chromatography with recrystallization using ethanol/water mixtures to improve yield and reduce costs .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, degassing) rigorously, as imidazole synthesis is sensitive to oxygen and moisture .

- Safety : Handle nitro and trifluoromethoxy groups in a fume hood due to potential toxicity; refer to safety data sheets for handling guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.